4,6-Dimethoxy-2H-1-benzopyran-2-on

Übersicht

Beschreibung

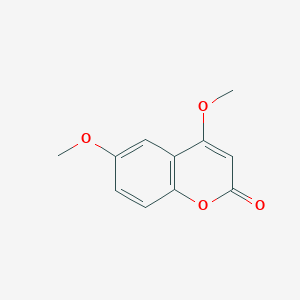

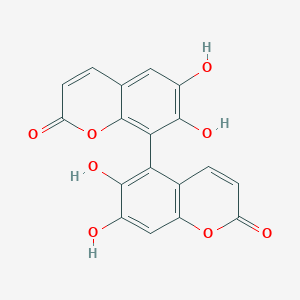

4,6-Dimethoxy-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-Dimethoxy-2H-1-benzopyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2H-1-benzopyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität in der Krebsforschung

Diese Verbindung wurde auf ihr Potenzial als zytotoxisches Mittel gegen multiresistente Krebszelllinien untersucht. Die biologische Bedeutung von Benzopyran-4-onen in der Krebsbehandlung wird durch ihre Fähigkeit hervorgehoben, die Proliferation verschiedener Krebszelltypen zu hemmen .

Synthese von Auronen

4,6-Dimethoxybenzofuran-3(2H)-on, ein Derivat von 4,6-Dimethoxy-2H-1-benzopyran-2-on, wird als Ausgangsbaustein für die Synthese von Auronen durch Kondensation mit Benzaldehydrivaten verwendet. Aurone sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten, darunter entzündungshemmende Eigenschaften .

Materialwissenschaft

Die Verbindung ist für die wissenschaftliche Forschung bei verschiedenen chemischen Lieferanten erhältlich, was auf ihre Verwendung in der Materialwissenschaft und chemischen Synthese als Vorläufer oder Zwischenprodukt für die Entwicklung komplexerer Moleküle hindeutet .

Synthese natürlicher Flechtenstoffe

Ein Syntheseweg unter Verwendung dieser Verbindung wurde für die Synthese natürlicher Flechtenstoffe wie Crocynol untersucht, die verschiedene Anwendungen in der Pharmakologie und Biochemie haben .

Antitumoreigenschaften

Es wurde mit Antitumoreigenschaften in Verbindung gebracht, insbesondere gegen humane Ovarialkarzinomzellen durch Induktion von ROS-vermittelter Apoptose und zytoprotektiver Autophagie .

Organische Synthese

Die Verbindung kann in organischen Syntheseprozessen verwendet werden, wie zum Beispiel der Synthese von Epoxyderivaten über Epoxidierungsreaktionen, die wertvoll für die Herstellung neuer Moleküle mit potenziellen industriellen Anwendungen sind .

Referenzstandard in der analytischen Chemie

This compound wird als Referenzstandard in der analytischen Chemie verwendet, um die Genauigkeit und Konsistenz analytischer Methoden wie HPLC, NMR und MS zu gewährleisten .

Metabolomics und Nutrazeutika

Obwohl this compound nicht direkt erwähnt wird, werden verwandte Verbindungen in Metabolomikstudien und als Nutrazeutika eingesetzt, was auf potenzielle Anwendungen auch in diesen Bereichen hindeutet .

Wirkmechanismus

Target of Action

The primary targets of 4,6-Dimethoxy-2H-1-benzopyran-2-one are cancer cell lines . The compound has shown significant antiproliferative activities against these cells .

Mode of Action

4,6-Dimethoxy-2H-1-benzopyran-2-one interacts with its targets by inhibiting cancer cell proliferation and inducing apoptosis . This compound has been found to be inactive towards different kinases .

Biochemical Pathways

It is known that the compound’s antiproliferative activity is linked to its ability to induce apoptosis in cancer cells .

Pharmacokinetics

It has been observed that the compound degrades completely after 2 hours of incubation with human serum . This suggests that the compound’s bioavailability may be influenced by its stability in the presence of serum proteins.

Result of Action

The result of 4,6-Dimethoxy-2H-1-benzopyran-2-one’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This compound has shown significant antiproliferative activities against all the cancer cell lines tested, while being minimally cytotoxic to normal cell lines .

Action Environment

It is known that the compound’s stability in human serum is limited , suggesting that factors affecting serum protein concentrations could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

4,6-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-3-4-9-8(5-7)10(14-2)6-11(12)15-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKUFFTYYQFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

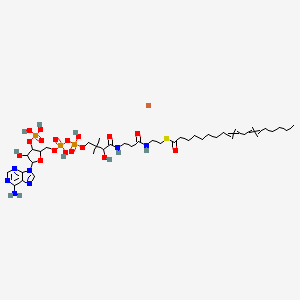

![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)

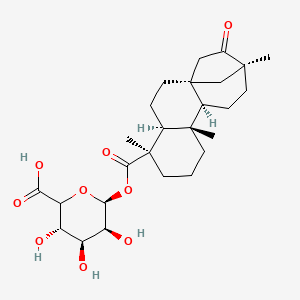

![(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one](/img/structure/B1515292.png)

![tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B1515297.png)

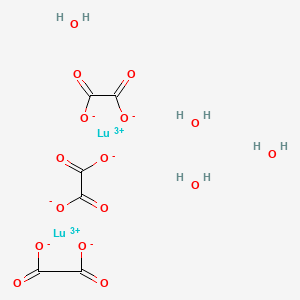

![3-(3-methylanilino)-1H-naphtho[2,3-h]quinoxaline-2,7,12-trione](/img/structure/B1515301.png)